2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Description
2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H14F4N6O2 and its molecular weight is 446.366. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit usp28, a deubiquitinating enzyme . These compounds have also shown antiviral activity, suggesting potential interaction with viral proteins or host factors involved in viral replication .
Mode of Action
For instance, certain [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit USP28, potentially preventing the deubiquitination of target proteins and affecting their stability .
Biochemical Pathways
Inhibition of usp28 by similar compounds could impact various cellular processes, including cell cycle progression and dna damage response, as usp28 is known to regulate the stability of several proteins involved in these processes .
Result of Action
Similar compounds have shown antiproliferative activities against certain cancer cell lines , suggesting that they may induce cell cycle arrest or apoptosis. Additionally, some compounds have demonstrated antiviral activity , indicating potential effects on viral replication.
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N6O2/c21-14-7-3-1-5-12(14)9-30-18-17(27-28-30)19(32)29(11-25-18)10-16(31)26-15-8-4-2-6-13(15)20(22,23)24/h1-8,11H,9-10H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDWTNGYBYHVLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F)N=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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